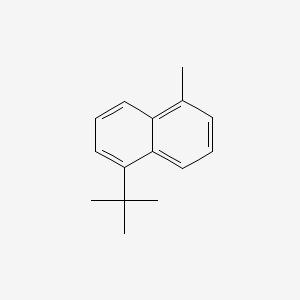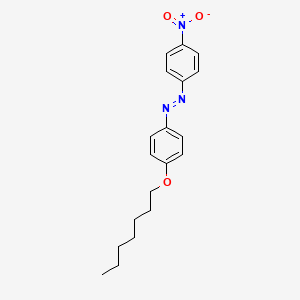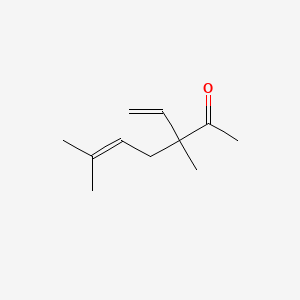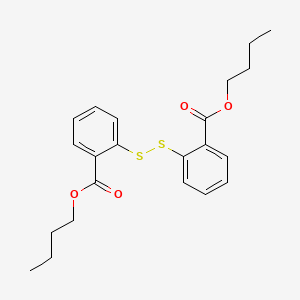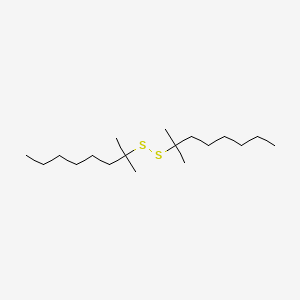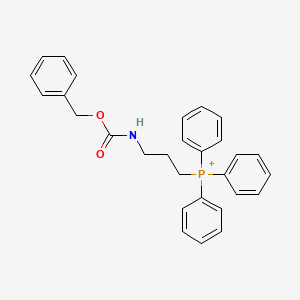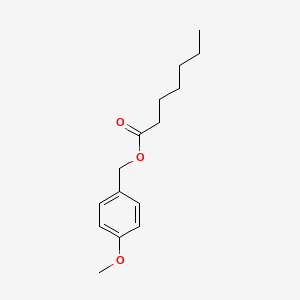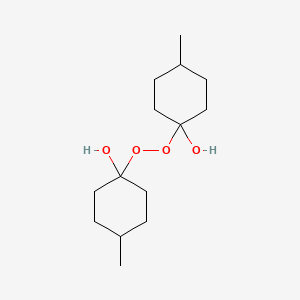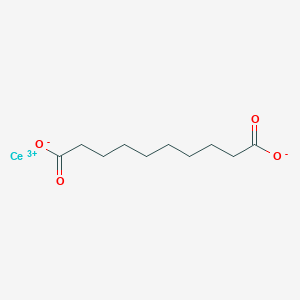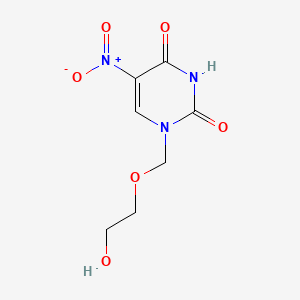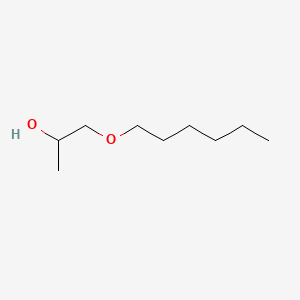
2-Propanol, 1-(hexyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-(hexyloxy)-, also known as (2R)-1-(hexyloxy)-2-propanol, is an organic compound with the molecular formula C9H20O2. It is a colorless liquid that is used in various chemical processes and applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(hexyloxy)- typically involves the reaction of propylene oxide with hexanol in the presence of a catalyst. This reaction can be carried out under mild conditions, often using an acid or base catalyst to facilitate the reaction. The process can be summarized as follows:
Reactants: Propylene oxide and hexanol.
Catalyst: Acid or base catalyst (e.g., sulfuric acid or sodium hydroxide).
Reaction Conditions: Mild temperatures (around 50-70°C) and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of 2-Propanol, 1-(hexyloxy)- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reactants and catalysts but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1-(hexyloxy)- undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products Formed
Oxidation: Hexanal or hexanone.
Reduction: Hexanol.
Substitution: Various ethers and esters depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-(hexyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the preparation of various biological compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the manufacture of surfactants, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1-(hexyloxy)- involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile, attacking electrophilic centers in other molecules. This allows it to participate in a wide range of chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethoxy-2-propanol: Similar in structure but with an ethoxy group instead of a hexyloxy group.
2-Propanol, 1-ethoxy-: Another similar compound with an ethoxy group.
Uniqueness
2-Propanol, 1-(hexyloxy)- is unique due to its longer hexyloxy chain, which imparts different physical and chemical properties compared to shorter chain analogs. This makes it suitable for specific applications where longer alkyl chains are beneficial.
Eigenschaften
CAS-Nummer |
55546-21-9 |
|---|---|
Molekularformel |
C9H20O2 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
1-hexoxypropan-2-ol |
InChI |
InChI=1S/C9H20O2/c1-3-4-5-6-7-11-8-9(2)10/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
BWPAALSUQKGDBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


